2,2-difluoromorpholin-3-one
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Overview
Description
2,2-Difluoromorpholin-3-one is a chemical compound with the molecular formula C₄H₅F₂NO₂ and a molecular weight of 137.08 g/mol . It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. The presence of two fluorine atoms at the 2-position of the morpholin-3-one ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoromorpholin-3-one typically involves the fluorination of morpholin-3-one derivatives. One common method is the reaction of morpholin-3-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoromorpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholin-3-one derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2,2-Difluoromorpholin-3-one has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-difluoromorpholin-3-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholin-3-one: The parent compound without the fluorine atoms.
2-Fluoromorpholin-3-one: A derivative with a single fluorine atom.
3,3-Difluoromorpholin-2-one: A positional isomer with fluorine atoms at different positions.
Uniqueness
2,2-Difluoromorpholin-3-one is unique due to the presence of two fluorine atoms at the 2-position, which significantly alters its chemical reactivity and biological activity compared to its analogs. This unique substitution pattern can enhance its stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
CAS No. |
2384019-60-5 |
---|---|
Molecular Formula |
C4H5F2NO2 |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
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